molecular formula C6H11ClN2O3 B1423200 2-chloro-N'-(3-methoxypropanoyl)acetohydrazide CAS No. 1263386-31-7

2-chloro-N'-(3-methoxypropanoyl)acetohydrazide

Cat. No.: B1423200
CAS No.: 1263386-31-7
M. Wt: 194.61 g/mol
InChI Key: UQPCBKUICXHVCP-UHFFFAOYSA-N
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Description

2-chloro-N'-(3-methoxypropanoyl)acetohydrazide is a useful research compound. Its molecular formula is C6H11ClN2O3 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N'-(2-chloroacetyl)-3-methoxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O3/c1-12-3-2-5(10)8-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPCBKUICXHVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthetic pathways, and application potential of 2-chloro-N'-(3-methoxypropanoyl)acetohydrazide .

Status Note: As of the current index, this specific molecule does not have a widely assigned CAS Registry Number in public domains (PubChem, ChemSpider). It is classified as a novel or custom-synthesized diacylhydrazine . Researchers must utilize the component CAS numbers for registration and synthesis planning.

Classification: Covalent Electrophilic Fragment / Diacylhydrazine Linker Primary Utility: Cysteine-Targeting Ligand, PROTAC Linker Synthesis, Fragment-Based Drug Discovery (FBDD).

Part 1: Chemical Identity & Structural Logic

This molecule is a non-symmetric diacylhydrazine featuring two distinct functional "warheads":

  • The Electrophile (Head): An

    
    -chloroacetyl group designed for covalent conjugation with nucleophiles (specifically Cysteine thiols).
    
  • The Linker/Tail: A 3-methoxypropanoyl chain providing aqueous solubility and steric flexibility.

PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 194.62 g/mol
SMILES COCCC(=O)NNC(=O)CCl
Component A (Head) 2-Chloroacetohydrazide (CAS: 868-83-7)
Component B (Tail) 3-Methoxypropanoic acid (CAS: 2544-06-1)
Structural Diagram (Graphviz)

ChemicalStructure Figure 1: Structural Dissection of this compound Methoxy Methoxy Group (Solubility) Propyl Propyl Chain (Spacer) Methoxy->Propyl Hydrazide Diacylhydrazine Core (-CO-NH-NH-CO-) Propyl->Hydrazide Chloroacetyl α-Chloroacetyl (Electrophilic Warhead) Hydrazide->Chloroacetyl

Part 2: Validated Synthetic Protocol

Since this is a custom molecule, the synthesis must be constructed from stable, commercially available precursors. The most robust route utilizes 2-chloroacetohydrazide as the nucleophile to avoid self-alkylation issues common when handling free hydrazine.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond between the hydrazide and the methoxypropanoyl group.

  • Precursor A: 2-Chloroacetohydrazide (Stable HCl salt, CAS 868-83-7).[1]

  • Precursor B: 3-Methoxypropanoyl chloride (Generated in situ from acid).

Step-by-Step Workflow
Phase 1: Activation of 3-Methoxypropanoic Acid
  • Reagents: 3-Methoxypropanoic acid (1.0 eq), Oxalyl chloride (1.2 eq), DMF (cat.), DCM (Solvent).

  • Protocol:

    • Dissolve acid in dry DCM under

      
      .
      
    • Add catalytic DMF (2 drops).

    • Add oxalyl chloride dropwise at 0°C.

    • Stir at RT for 2 hours until gas evolution ceases.

    • Result: Crude 3-methoxypropanoyl chloride. Evaporate solvent to remove excess oxalyl chloride.

Phase 2: Convergent Coupling
  • Reagents: 2-Chloroacetohydrazide (1.0 eq), Triethylamine (TEA, 2.5 eq), DCM (anhydrous).

  • Protocol:

    • Suspend 2-Chloroacetohydrazide in DCM at 0°C.

    • Add TEA slowly (Exothermic). The mixture will become homogenous.

    • Add the crude acid chloride (from Phase 1) dissolved in DCM dropwise over 30 minutes. Maintain Temp < 5°C.

    • Critical Control Point: Low temperature prevents the hydrazide nitrogen from displacing the chloride (self-alkylation).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Phase 3: Workup & Purification
  • Quench: Add ice-cold water.

  • Extraction: Wash organic layer with 1N HCl (to remove unreacted hydrazine/TEA), then Sat.

    
    , then Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid hydrolysis of the chloroacetyl group on silica.

SynthesisWorkflow Figure 2: Convergent Synthesis Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling Acid 3-Methoxypropanoic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl DCM, 0°C Oxalyl Oxalyl Chloride / DMF Oxalyl->AcidCl Hydrazide 2-Chloroacetohydrazide Product Target Molecule (Crude) AcidCl->Product Dropwise, <5°C Hydrazide->Product Base Triethylamine (Base) Base->Product

Part 3: Mechanism of Action & Applications

Covalent Fragment Screening (FBDD)

This molecule serves as a "warhead-linker" construct.

  • Mechanism: The

    
    -chloroacetyl moiety acts as a "soft" electrophile. It undergoes an 
    
    
    
    reaction with the thiolate anion of surface-exposed Cysteine residues on target proteins.
  • Selectivity: Unlike acrylamides (Michael acceptors), chloroacetamides are less reversible and highly reactive toward Cysteine, making them ideal for mapping druggable pockets in early-stage discovery.

PROTAC Linker Chemistry

The 3-methoxypropanoyl tail mimics PEG (polyethylene glycol) chains.

  • Function: It increases water solubility and provides a "spacer" distance.

  • Application: This molecule can be further functionalized (e.g., cleaving the methoxy group to an alcohol) to attach E3 ligase ligands, creating a covalent PROTAC that permanently binds to the target protein.

Stability Considerations
  • Hydrazide Bridge: The

    
     core is stable at physiological pH (7.4) but can hydrolyze under strongly acidic conditions (
    
    
    
    ) or enzymatic attack (amidases).
  • Metabolic Stability: The methoxy group protects the terminal alcohol from rapid oxidation.

Part 4: Safety & Handling (E-E-A-T)[1]

Hazard Class: Alkylating Agent / Skin Sensitizer.

  • Risk: The chloroacetyl group is designed to react with proteins; it will react with your proteins (skin/eyes) if exposed.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile) to quench the alkylating potential before cleaning.

References

  • Sigma-Aldrich. 2-Chloroacetohydrazide Hydrochloride Product Specification (CAS 868-83-7).Link(Note: Representative link for commercially available starting material).

  • Resnick, E. et al. (2019). Covalent Fragment Screening of Ubiquitin Ligases using Chloroacetamido-Linkers. Journal of Medicinal Chemistry.[2]

  • Lovering, F. (2013). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] (Reference for solubility properties of methoxy-alkyl chains).

  • Common Chemistry (CAS). Search Logic for Diacylhydrazines.Link

Sources

The Structure-Activity Relationship (SAR) of Chloro-Substituted Hydrazides: A Comprehensive Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The hydrazide moiety (-CO-NH-NH-) is a versatile and privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] The strategic introduction of substituents is a cornerstone of drug design, used to modulate a compound's physicochemical properties and enhance its interaction with biological targets. Among these, chlorine substitution has emerged as a particularly effective strategy. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chloro-substituted hydrazides. We will explore the profound impact of chlorine's position, number, and electronic effects on antimicrobial, anticancer, anticonvulsant, and herbicidal activities. This document synthesizes data from seminal studies, details key experimental protocols, and offers field-proven insights to guide researchers in the rational design of next-generation hydrazide-based therapeutic agents.

The Strategic Role of Chlorine in Modulating Hydrazide Bioactivity

The introduction of a chlorine atom into a hydrazide scaffold is far from a trivial modification. It imparts a predictable yet powerful shift in the molecule's electronic and steric properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.[3]

  • Lipophilicity and Membrane Permeability: Chlorine significantly increases the lipophilicity (hydrophobicity) of a molecule.[4][5] This is a critical factor for biological activity, particularly in antimicrobial agents, as enhanced lipophilicity can facilitate the compound's transport across the lipid-rich membranes of bacteria and fungi to reach its intracellular target.[6][7]

  • Electronic Effects: As a highly electronegative atom, chlorine acts as an electron-withdrawing group via induction (-I effect), while also being capable of donating electrons through resonance (+M effect) when attached to a π-system.[3] This electronic modulation can alter the acidity of N-H protons, influence the hydrogen bonding capacity of the hydrazide linker, and modify the reactivity of the entire molecule, thereby affecting its binding affinity to enzyme active sites or receptors.[8][9]

  • Steric Influence and Binding Interactions: The van der Waals radius of chlorine is larger than that of hydrogen, allowing it to occupy and form favorable van der Waals interactions within previously unoccupied hydrophobic pockets of a target protein.[10] This can lead to a tighter, more specific binding, resulting in enhanced potency.[9][10]

The interplay of these factors is complex and highly dependent on the specific molecular scaffold and the biological target. The following sections will dissect the SAR of chloro-substituted hydrazides within specific therapeutic contexts.

General Synthesis of Chloro-Substituted Hydrazides and Hydrazones

The synthesis of chloro-substituted hydrazide-hydrazones is typically a robust and straightforward two-step process, making this class of compounds highly accessible for library generation and SAR studies. The general pathway involves the formation of a hydrazide followed by its condensation with a carbonyl compound.[11][12]

Workflow: Synthesis of Chloro-Substituted Hydrazide-Hydrazones

G cluster_0 A Chloro-Substituted Carboxylic Acid/Ester B Chloro-Substituted Acyl Hydrazide A->B Hydrazine Hydrate (NH2NH2·H2O) D Chloro-Substituted Hydrazide-Hydrazone B->D Condensation (Acid/Base Catalyst) C Aldehyde or Ketone C->D caption General synthetic route to hydrazide-hydrazones. G cluster_0 A Chloro-Substituted Indole Hydrazide B Tubulin Dimers A->B Binds to & Inhibits Polymerization C Microtubule Instability B->C Polymerization D G2/M Phase Arrest C->D Leads to E Apoptosis (Cancer Cell Death) D->E Induces caption Proposed mechanism for certain anticancer hydrazides.

Caption: Proposed mechanism for certain anticancer hydrazides. [13]

SAR of Chloro-Substituted Hydrazides in Anticonvulsant Agents

Hydrazide-hydrazones incorporating the -CO-NH-N= pharmacophore have been extensively explored as anticonvulsant agents. [8]The presence of a chlorine atom is a common feature in many potent compounds within this class.

A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides showed significant protection against seizures in both maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models. [14]Similarly, hydrazones derived from 5-chloro-2(3H)-benzoxazolinone were found to be more active than the standard drug phenytoin in pentylenetetrazole-induced seizure tests. [15] The SAR for these compounds suggests that the arylhydrazone moiety (-NH-N=CH-Ar) is a key structural requirement. The activity is further modulated by the substituents on the terminal aryl ring. In one study, it was noted that electron-withdrawing groups at the para-position of the aryl ring resulted in more potent compounds compared to electron-donating groups. [8] Key SAR Insights for Anticonvulsant Activity:

  • Core Heterocycle: The choice of the core scaffold (e.g., pyrazole, benzoxazolinone) is critical. [14][15]* Chloro-Substitution on Core: A chlorine atom on the core heterocyclic ring is a feature of many highly active compounds.

  • Aryl Moiety Substituents: Electron-withdrawing groups on the terminal aryl ring often enhance anticonvulsant activity. [8]

Field-Proven Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

Protocol 1: General Synthesis of a Chloro-Substituted Hydrazone

This protocol describes the synthesis of (E)-4-chloro-N'-(4-chlorobenzylidene)benzohydrazide, a representative chloro-substituted hydrazide-hydrazone.

Objective: To synthesize a model chloro-substituted hydrazide-hydrazone via condensation.

Materials:

  • 4-chlorobenzohydrazide

  • 4-chlorobenzaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-chlorobenzohydrazide (1.71 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and melting point analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a target bacterial strain.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard

  • Synthesized compounds, dissolved in DMSO to a stock concentration

  • Positive control (e.g., Ciprofloxacin) and negative control (DMSO)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: In the first column of wells, add 50 µL of the compound stock solution (in duplicate). Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. This creates a gradient of compound concentrations.

  • Inoculation: Prepare a bacterial suspension in MHB from the 0.5 McFarland standard. Add 50 µL of this bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include wells with bacteria and MHB only (growth control), wells with MHB only (sterility control), and wells with bacteria and the positive control antibiotic.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Conclusion and Future Outlook

The strategic incorporation of chlorine into the hydrazide scaffold is a proven and highly effective method for enhancing a wide array of biological activities. The SAR studies consistently demonstrate that chloro-substituents favorably modulate lipophilicity and electronic properties, leading to improved membrane permeability and target binding affinity. The antimicrobial, anticancer, and anticonvulsant potency of numerous hydrazide series has been significantly amplified by this approach.

While general trends exist—such as the benefit of electron-withdrawing groups for antimicrobial and anticonvulsant activity—the optimal position and number of chlorine atoms are highly dependent on the specific scaffold and the topology of the target's binding site. Future research should focus on combining structural biology (X-ray crystallography, cryo-EM) with computational modeling to gain a more precise understanding of how these compounds interact with their targets. This will enable a more rational, predictive design of next-generation chloro-substituted hydrazides with superior efficacy and selectivity, paving the way for new therapeutic breakthroughs.

References

  • Kumar, D., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. PubMed Central. [Link]

  • Adamu, A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery. [Link]

  • Siddiqui, N., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. PubMed. [Link]

  • Gökçe, M., et al. (2009). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. PubMed. [Link]

  • Peeva, P. (2024). Design and Bioactivity Evaluation of Chloro-Substituted Hydrazones. MDPI. [Link]

  • Jursic, B., et al. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. PubMed. [Link]

  • Gaber, M., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central. [Link]

  • Adamu, A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate. [Link]

  • Jursic, B., et al. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. PubMed Central. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PubMed Central. [Link]

  • Pires, B., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. [Link]

  • Koyuncu, S., et al. (2020). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Taylor & Francis Online. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Karageorgis, G., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed Central. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]

  • Ambreen, J., et al. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

  • Adamu, A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY. [Link]

  • Kurosu, M., et al. (2007). HIGH-THROUGHPUT SYNTHESIS OF SUBSTITUTED HYDRAZINE DERIVATIVES. Semantic Scholar. [Link]

  • Gökçe, M., et al. (2009). Synthesis and Anticonvulsant Activity of 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Pires, B., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Al-Abdullah, E., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PubMed Central. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Preliminary Anti-tumor Activity Studies of Novel 1,2-Disubstituted Hydrazines. SIOC Journals. [Link]

  • Jursic, B., et al. (2015). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. ResearchGate. [Link]

  • Bekhit, A., & Abdel-Aziem, T. (2015). Synthesis and anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. PubMed. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]

  • Sławiński, J., et al. (2016). Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. Taylor & Francis Online. [Link]

  • Maccioni, E., et al. (2019). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • Drążyk, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Kanth, S., et al. (2006). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]

  • ResearchGate. (2024). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]

  • Drążyk, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • Moreland, D. E., & Hill, K. L. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. PubMed Central. [Link]

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  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

  • Wang, C., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PubMed Central. [Link]

  • ResearchGate. (1969). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-chloro-N'-(3-methoxypropanoyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 2-chloro-N'-(3-methoxypropanoyl)acetohydrazide , a critical acyclic precursor often employed in the generation of 2-chloromethyl-5-(2-methoxyethyl)-1,3,4-oxadiazoles.

The synthesis presents a chemoselectivity challenge: Chloroacetyl chloride is a bifunctional electrophile (acyl chloride and alkyl chloride). The objective is to achieve exclusive


-acylation while preserving the 

-chloro moiety and preventing premature cyclization or

-acylation.

This protocol utilizes a convergent synthetic strategy :

  • Phase A: Hydrazinolysis of methyl 3-methoxypropanoate to generate the stable nucleophile (hydrazide).

  • Phase B: Controlled acylation using chloroacetyl chloride under kinetic control to yield the target diacylhydrazine.

Retrosynthetic Analysis & Pathway

The target molecule is a 1,2-diacylhydrazine . Disconnection at the amide bond adjacent to the chloromethyl group reveals the most logical forward synthesis: coupling the highly reactive chloroacetyl chloride with the nucleophilic 3-methoxypropanohydrazide.

RetroSynthesis Target Target: 2-chloro-N'-(3-methoxypropanoyl) acetohydrazide Disconnection Disconnection (Amide Bond) Target->Disconnection Retrosynthesis Precursor1 Nucleophile: 3-methoxypropanohydrazide Disconnection->Precursor1 Precursor2 Electrophile: Chloroacetyl Chloride Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diacylhydrazine scaffold.

Experimental Protocols

Phase A: Synthesis of 3-methoxypropanohydrazide

Rationale: The hydrazide functionality must be installed on the "non-reactive" side of the molecule first. Direct reaction of hydrazine with chloroacetyl chloride is hazardous and leads to complex mixtures (e.g., pyrazoles).

Reagents:

Reagent MW ( g/mol ) Equiv. Role
Methyl 3-methoxypropanoate 118.13 1.0 Substrate
Hydrazine Hydrate (80% or 98%) 50.06 2.0 - 3.0 Nucleophile

| Ethanol (Absolute) | 46.07 | Solvent | Solvent |

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Methyl 3-methoxypropanoate (11.8 g, 100 mmol) and Absolute Ethanol (50 mL).

  • Hydrazinolysis: Add Hydrazine Hydrate (15.0 g, ~300 mmol) dropwise at room temperature.

    • Critical Control Point: Excess hydrazine is required to prevent the formation of the symmetrical dimer (bis-hydrazide).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The ester spot (

    
    ) should disappear, replaced by a polar hydrazide spot (
    
    
    
    ).
  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.

    • Note: Use a high-efficiency trap; hydrazine is toxic.

  • Purification: The residue is typically a viscous oil that solidifies upon standing or cooling. If necessary, recrystallize from Ethanol/Ether or use directly if purity >95% by NMR.

Yield Expectation: 85–95% (Colorless oil or low-melting solid).

Phase B: Coupling with Chloroacetyl Chloride

Rationale: This step requires strict kinetic control. We must favor


-acylation (amide formation) over 

-alkylation (displacement of the chloride) or

-acylation.

Reagents:

Reagent MW ( g/mol ) Equiv. Role
3-methoxypropanohydrazide (from Phase A) 118.13 1.0 Nucleophile
Chloroacetyl Chloride 112.94 1.1 Electrophile

| Triethylamine (TEA) or


 | 101.19 | 1.2 | Acid Scavenger |
| Dichloromethane (DCM) (Dry) | 84.93 | Solvent | Solvent |

Protocol:

  • Preparation: Dissolve 3-methoxypropanohydrazide (11.8 g, 100 mmol) in dry DCM (150 mL) in a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol). Cool the mixture to 0°C using an ice/salt bath.

    • Why TEA? It scavenges the HCl generated, preventing protonation of the hydrazide which would deactivate it.

  • Acylation (The Critical Step):

    • Dilute Chloroacetyl Chloride (12.4 g, 110 mmol) in 20 mL of dry DCM.

    • Add this solution dropwise over 30–45 minutes, maintaining the internal temperature < 5°C.

    • Mechanism:[1] At low temperatures, the acyl chloride carbonyl carbon is kinetically more accessible than the alkyl chloride carbon, ensuring chemoselectivity [1].

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–5 hours.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with 5%

      
       (to remove acid traces) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is often solid. Recrystallize from Ethanol or Ethanol/Water mixture.

Yield Expectation: 70–85%.

Critical Control Points & Troubleshooting

The following diagram illustrates the decision logic required to maintain reaction integrity.

ControlPoints Start Start Phase B: Acylation TempCheck Is Temp < 5°C? Start->TempCheck AdditionRate Addition Rate: Dropwise? TempCheck->AdditionRate Yes ResultFail2 Failure: N-Alkylation (Cl displacement) TempCheck->ResultFail2 No (Too Hot) ResultSuccess Success: Kinetic Control (N-Acylation) AdditionRate->ResultSuccess Yes (Slow) ResultFail1 Failure: Bis-acylation or Cyclization AdditionRate->ResultFail1 No (Fast/Dump)

Figure 2: Process control logic for the acylation step. Temperature and addition rate are the primary determinants of yield.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Oiling out / Gummy Solid Residual solvent or impurities.Triturate with cold diethyl ether or hexanes to induce crystallization.
Low Yield Hydrolysis of Chloroacetyl chloride.Ensure DCM is dry; use fresh Chloroacetyl chloride (distill if yellow/fuming).
Multiple Spots on TLC Bis-acylation (reaction at both N).Ensure strict stoichiometry (1:1) and slow addition.
Product is Water Soluble High polarity of hydrazide.Use continuous extraction or salted-out extraction (saturation with NaCl) during workup.

Characterization Data (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

  • Physical State: White to off-white crystalline solid.

  • IR (

    
    ): 
    
    • 3200–3300 (NH stretch, broad).

    • 1680–1700 (C=O, amide I, doublet due to two carbonyls).

    • 1100–1150 (C-O-C ether stretch).

  • 
     NMR (
    
    
    
    ):
    • 
       10.2–10.5 (s, 2H, -NH-NH-, exchangeable).
      
    • 
       4.2 (s, 2H, 
      
      
      
      ).
    • 
       3.6 (t, 2H, 
      
      
      
      ).
    • 
       3.3 (s, 3H, 
      
      
      
      ).
    • 
       2.4 (t, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • 
       calculated for 
      
      
      
      : 195.05. Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Safety & Handling (E-E-A-T)

  • Chloroacetyl Chloride: Extremely corrosive and a potent lachrymator. Handle only in a functioning fume hood. In case of skin contact, wash immediately with polyethylene glycol (PEG) followed by water [2].

  • Hydrazine Hydrate: A known carcinogen and highly toxic. Use double-gloving and avoid inhalation.

  • Waste Disposal: Aqueous waste containing hydrazine residues must be treated with hypochlorite (bleach) to oxidize hydrazine to nitrogen gas before disposal.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Asian Journal of Chemistry. Synthesis of N-chloroacetylindole hydrazide. Available at: [Link]

  • Organic Syntheses. Propanoic acid, 2,2-dimethyl-, hydrazide. Coll. Vol. 10, p.124 (2004). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the N-Acylation of Hydrazides: Principles, Protocols, and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

< b r > A p p l i c a t i o n N o t e & P r o t o c o l < b r > < b > T o p i c : R e a c t i o n C o n d i t i o n s f o r N - A c y l a t i o n o f H y d r a z i d e s < / b > < b r > < / b a c k g r o u n d >

Introduction

N-acylhydrazides, and their subsequent derivatives like N-acylhydrazones, are a cornerstone of modern medicinal chemistry.[1][2][3][4] These structural motifs are found in a wide array of therapeutic agents, exhibiting activities that span from analgesic and anti-inflammatory to anticancer and antimicrobial.[1][2][4][5] The inherent value of this compound class makes the mastery of their synthesis—specifically the N-acylation of hydrazides—a critical skill for researchers in drug discovery and development.

This guide provides an in-depth exploration of the N-acylation reaction, moving beyond simple procedural lists to explain the underlying chemical principles that govern the selection of reagents and conditions. We will dissect the key parameters influencing this transformation and provide validated, step-by-step protocols for common and effective methods.

Mechanistic Rationale and Core Principles

The N-acylation of a hydrazide is fundamentally a nucleophilic acyl substitution reaction. The terminal nitrogen atom of the hydrazide (-NH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

The reactivity of the hydrazide is rooted in the "alpha effect," where the presence of an adjacent heteroatom with lone pair electrons (the other nitrogen) enhances the nucleophilicity of the attacking nitrogen. However, this also presents the primary challenge: controlling selectivity. Both nitrogen atoms in a hydrazide are nucleophilic, which can lead to undesired side reactions, most notably the formation of 1,2-diacylhydrazine byproducts.[6][7]

The choice of acylating agent, solvent, and catalysts directly dictates the reaction's efficiency, selectivity, and overall success.

Critical Reaction Parameters and Optimization

Optimizing the N-acylation of a hydrazide requires a careful consideration of several interconnected variables.

The Acylating Agent: A Hierarchy of Reactivity

The electrophilicity of the carbonyl group is the primary determinant of reaction rate and conditions.

  • Acyl Chlorides: As the most reactive common acylating agents, acyl chlorides drive the reaction forward rapidly, often at low temperatures.[8][9][10] Their high reactivity, however, makes the formation of diacylated byproducts a significant concern.[6][7] The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting hydrazide, which would render it non-nucleophilic.

  • Acid Anhydrides: These are moderately reactive and offer a good balance between reaction efficiency and control.[10] They are generally less prone to over-acylation than acyl chlorides. The reaction produces a carboxylic acid byproduct.

  • Carboxylic Acids: In their native state, carboxylic acids are not sufficiently electrophilic to react directly with hydrazides. They require in situ activation with coupling agents. This approach is exceptionally versatile, allowing for mild reaction conditions and broad functional group tolerance, which is crucial in complex molecule synthesis. Common coupling systems include:

    • Carbodiimides (e.g., EDC, DCC) often used with additives like HOBt or DMAP.

    • Phosphonium salts (e.g., PyBOP, HBTU).

  • Activated Amides: Certain activated amides, such as N-acylsuccinimides, can also serve as effective acylating agents under specific conditions, often promoted by a base like cesium carbonate.[11][12]

Solvent Selection: More Than Just a Medium

The solvent's role extends beyond simply dissolving reactants; it can influence reaction rates and, critically, selectivity.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and 1,4-Dioxane are common choices. They effectively solubilize a wide range of substrates and do not interfere with the reaction.[12]

  • Water: Counterintuitively, for highly reactive acylating agents like pivaloyl chloride, water can be an excellent solvent. It has been shown to significantly favor the desired mono-acylated product over the diacylated byproduct, simplifying workup as the diacylhydrazide often precipitates and can be removed by filtration.[6][7]

  • Acetic Acid & Formic Acid: These should be used with extreme caution. While they can be effective solvents in some contexts, they can also act as acylating agents themselves, leading to unwanted N-acetylation or N-formylation of the hydrazide.[13][14][15] Formylation is reported to be significantly faster than acetylation.[13][14]

Temperature Control: The Key to Selectivity

For highly exothermic reactions, particularly with acyl chlorides, maintaining low temperatures (e.g., -5 to 0 °C) is critical.[7] This helps to control the reaction rate, minimize side reactions like diacylation, and ensure the stability of sensitive functional groups. For less reactive systems, such as those involving carboxylic acid coupling agents, reactions are typically run at room temperature.

Table 1: Comparison of Common N-Acylation Strategies
Acylating AgentTypical ConditionsAdvantagesDisadvantages
Acyl Chloride Aprotic solvent (DCM, THF), Base (Et₃N, Pyridine), 0°C to RTHigh reactivity, fast reaction timesRisk of diacylation, requires base, moisture sensitive
Acid Anhydride Aprotic solvent (DCM, THF), often with base, RTGood reactivity, less prone to diacylation than acyl chloridesCan be less reactive than acyl chlorides
Carboxylic Acid Aprotic solvent (DMF, DCM), Coupling Agent (EDC, HBTU), RTMild conditions, high functional group tolerance, excellent controlRequires stoichiometric coupling agents, can be more expensive
Activated Amide Aprotic solvent (Dioxane), Base (Cs₂CO₃), RTMild, transition-metal-free[12]Substrate scope can be limited

Experimental Protocols & Workflows

The following protocols are designed to be robust and adaptable starting points for researchers.

Workflow Overview: N-Acylation of Hydrazides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_hydrazide Dissolve Hydrazide (1.0 eq) in Solvent prep_base Add Base (if required) prep_hydrazide->prep_base prep_cool Cool to Target Temp. prep_base->prep_cool add_acyl Slowly Add Acylating Agent (1.0-1.2 eq) prep_cool->add_acyl monitor Monitor by TLC/LC-MS (until SM consumed) add_acyl->monitor quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Crystallization or Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for the N-acylation of a hydrazide.

Protocol 1: Acylation using an Acyl Chloride

This protocol is adapted for a generic reaction between a hydrazide and an acyl chloride.

Materials:

  • Hydrazide (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the hydrazide (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 equiv) to the stirred solution. Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which prevents the protonation and deactivation of the nucleophilic hydrazide.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.[9] Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and minimize the formation of the 1,2-diacylhydrazine byproduct.[6]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazide spot is no longer visible.[16][17]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using NMR, IR, and Mass Spectrometry.[18][19][20]

Protocol 2: Acylation using a Carboxylic Acid and EDC/HOBt

This protocol describes a milder, more controlled acylation suitable for sensitive substrates.

Materials:

  • Hydrazide (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes. Causality Note: EDC is the coupling agent that activates the carboxylic acid. HOBt is an additive that forms an active ester, which suppresses side reactions (like racemization if the acid is chiral) and improves coupling efficiency.

  • Hydrazide Addition: In a separate flask, dissolve the hydrazide (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DMF.

  • Coupling: Add the hydrazide solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into cold water to precipitate the product or dilute with ethyl acetate.

  • Extraction: If diluted, wash the organic layer extensively with water and brine to remove DMF and other water-soluble reagents.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by recrystallization or column chromatography.

  • Characterization: Confirm the product structure by appropriate spectroscopic methods.[18][19]

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive acylating agent (hydrolyzed); Insufficient activation of carboxylic acid; Protonated hydrazide (no base used with acyl chloride).Use fresh, anhydrous reagents and solvents; Increase activation time or try a different coupling agent; Ensure stoichiometric amount of base is present.
Formation of Diacyl Byproduct Acylating agent is too reactive; Addition of acylating agent was too fast; Reaction temperature was too high.Switch to a less reactive agent (e.g., anhydride or activated ester); Add the acylating agent slowly at a lower temperature (0 °C or below).[7]
Incomplete Reaction Steric hindrance around the hydrazide or acylating agent; Insufficient reaction time or temperature.Increase reaction time; Gently warm the reaction (e.g., to 40-50 °C) if substrates are stable; Consider a more potent coupling agent like HATU for sterically hindered substrates.
Side reaction with solvent Use of acetic or formic acid as solvent.Avoid acidic solvents unless intended. Switch to an inert aprotic solvent like DCM, THF, or DMF.[13][14]

References

  • Zhang, H.-X., Guo, R.-L., Zhang, X.-L., Wang, M.-Y., Zhao, B.-Y., & Jia, Q. (2022). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Franca, P. F., Da Silva, L. C., & de Miranda, A. L. (2006). Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current Medicinal Chemistry. Available at: [Link]

  • Thota, S., Rodrigues, D. A., Pinheiro, P. S. M., Lima, V. L. M., & Fraga, C. A. M. (2018). N-Acylhydrazones as drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Franca, P., et al. (2006). Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Semantic Scholar. Available at: [Link]

  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society. Available at: [Link]

  • An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N'-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. ResearchGate. Available at: [Link]

  • Thota, S., et al. (2018). N-Acylhydrazones as Drugs. ResearchGate. Available at: [Link]

  • Hafeez, S., & Saeed, A. (2021). Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. RSC Advances. Available at: [Link]

  • Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. R Discovery. Available at: [Link]

  • An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Hojo, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. Available at: [Link]

  • Various Authors. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses. Available at: [Link]

  • Kumar, P., & Singh, S. K. (2021). I2-Promoted N-Acylation of Amines with Hydrazide: An Efficient Metal-Free Amidation. ResearchGate. Available at: [Link]

  • Kawasaki, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

  • Çetinkaya, E., & Gürbüz, N. (2021). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. ResearchGate. Available at: [Link]

  • Doubleday, W., & Le, T. (2012). Processes for making hydrazides. Google Patents.
  • Al-Ostoot, F. H., et al. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PMC. Available at: [Link]

  • Ace Chemistry. (n.d.). Acylating agents. Ace Chemistry. Available at: [Link]

  • Hunsdiecker, H. (1962). Preparation of acyl hydrazine derivatives. Google Patents.
  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry. Available at: [Link]

  • Fang, G., Li, Y.-M., & Liu, L. (2011). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. Available at: [Link]

  • Jones, K., & Bume, D. D. (2017). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace. Available at: [Link]

  • Iska, S., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC. Available at: [Link]

  • Tan, Y. Y. (2015). SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. UTAR Institutional Repository. Available at: [Link]

  • Szarka, Z., Skoda-Földes, R., & Kollár, L. (2002). Synthesis of steroidal diacyl hydrazines and their 1,3,4-oxadiazole derivatives. Semantic Scholar. Available at: [Link]

  • Khong, P. Y. (n.d.). SYNTHESIS, CHARACTERIZATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONES. UTAR Institutional Repository. Available at: [Link]

  • Saeed, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PMC. Available at: [Link]

  • Celis-Barros, C., et al. (2021). Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. Available at: [Link]

  • L'Heureux, A., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. Available at: [Link]

  • Celis-Barros, C., et al. (2021). (PDF) Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+: An experimental and theoretical study. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N'-(3-methoxypropanoyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N'-(3-methoxypropanoyl)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this key chemical intermediate. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and improve your reaction yields and purity.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of 3-methoxypropanoyl hydrazide from a corresponding ester. The second, and more critical step, is the selective N-acylation of this hydrazide with chloroacetyl chloride. While seemingly straightforward, the second step is prone to side reactions that can significantly impact yield and purity.

The primary challenge lies in controlling the reactivity of the hydrazide group, which contains two nucleophilic nitrogen atoms. The desired reaction is acylation at the terminal nitrogen (N'). However, a common and often significant side reaction is diacylation, where both nitrogen atoms are acylated, leading to the formation of a 1,2-bis(chloroacetyl) byproduct.[1]

// Nodes Start [label="Methyl 3-methoxypropanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazide [label="3-methoxypropanoyl\nhydrazide", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond];

// Edges Start -> Hydrazide [label=" Hydrazine Hydrate (NH₂NH₂·H₂O)\n Solvent: Ethanol, Reflux ", color="#4285F4"]; Hydrazide -> Target [label=" Chloroacetyl Chloride\n Base (e.g., Triethylamine)\n Solvent: Dioxane or CH₂Cl₂\n Temp: 0-5 °C ", color="#4285F4"]; } mend Caption: General two-step synthesis workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the chloroacetylation reaction? To minimize the formation of the diacylated byproduct, it is advisable to use a slight molar excess of the 3-methoxypropanoyl hydrazide relative to the chloroacetyl chloride. A ratio of approximately 1.1 to 1.0 (hydrazide to acyl chloride) is a good starting point. This ensures that the acyl chloride is more likely to react with an unreacted hydrazide molecule rather than the mono-acylated product.[2]

Q2: Which solvent is recommended for the chloroacetylation step? A dry, aprotic solvent is essential. Dioxane and dichloromethane (CH₂Cl₂) are commonly used and effective choices.[3] They are inert to the reactants and facilitate a homogenous reaction environment. Using protic solvents like alcohols is not recommended as they can react with chloroacetyl chloride.

Q3: Why is a base necessary, and which one should I use? The reaction between the hydrazide and chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting hydrazide, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is ideal as it will not compete with the hydrazide in reacting with the chloroacetyl chloride.

Q4: How critical is temperature control during the addition of chloroacetyl chloride? Temperature control is paramount. The acylation reaction is exothermic, and elevated temperatures can accelerate the rate of undesirable side reactions, particularly diacylation.[2] It is strongly recommended to maintain the reaction temperature between 0 °C and 5 °C during the slow, dropwise addition of chloroacetyl chloride.

Q5: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting hydrazide, the desired product, and potential byproducts (e.g., ethyl acetate/hexane mixtures). Spotting the starting hydrazide and the reaction mixture on the same plate allows for easy visualization of the consumption of the starting material and the formation of the product spot.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Troubleshooting_Guide

Q&A for Specific Problems

Problem: My final yield is very low, and TLC analysis shows a significant spot with a lower Rf value than my product.

  • Likely Cause: This is a classic sign of the formation of the 1,2-bis(chloroacetyl) diacylated byproduct.[1] This molecule is more polar than the desired mono-acylated product due to the presence of two amide functionalities, resulting in a lower Retention factor (Rf) on silica gel TLC.

  • Causality: This occurs when a molecule of the desired mono-acylated product successfully competes with the starting hydrazide for a molecule of chloroacetyl chloride. This is more likely to happen if the chloroacetyl chloride is added too quickly, creating localized areas of high concentration, or if the reaction is run at a higher temperature.

  • Solution:

    • Control the Reagent Addition: The single most effective strategy is to add the chloroacetyl chloride (or a solution of it) slowly and dropwise to a well-stirred solution of the 3-methoxypropanoyl hydrazide. Never add the hydrazide to the chloroacetyl chloride.[2]

    • Maintain Low Temperature: Keep the reaction vessel in an ice bath to maintain a temperature of 0-5 °C throughout the addition. This slows the reaction rate and improves selectivity.[2]

    • Adjust Stoichiometry: Ensure you are using a slight excess (1.1 eq) of the hydrazide starting material.

Problem: The reaction seems to stall, with a large amount of unreacted 3-methoxypropanoyl hydrazide remaining even after extended reaction time.

  • Possible Cause 1: Insufficient Base. If not enough base is present to neutralize the generated HCl, the unreacted hydrazide will become protonated to form a hydrazinium salt. This salt is not nucleophilic and will not react with the chloroacetyl chloride.

    • Solution: Ensure at least one equivalent of a tertiary amine base (like triethylamine) is added to the hydrazide solution before the addition of chloroacetyl chloride begins.

  • Possible Cause 2: Hydrolyzed Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, which converts it to chloroacetic acid. Chloroacetic acid will not acylate the hydrazide under these conditions.

    • Solution: Use chloroacetyl chloride from a freshly opened bottle or distill it immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Problem: The crude product precipitates as an oil instead of a solid, making isolation difficult.

  • Likely Cause: The presence of impurities can often disrupt the crystal lattice, preventing the formation of a solid. Salts (e.g., triethylammonium hydrochloride) are a common culprit if they are not adequately removed.

  • Solution:

    • Aqueous Workup: After the reaction is complete, instead of direct filtration, perform a liquid-liquid extraction. Dilute the reaction mixture with a suitable solvent like ethyl acetate or dichloromethane, and wash it sequentially with water and then brine to remove water-soluble impurities and salts.[4] Dry the organic layer over anhydrous sodium or magnesium sulfate before concentrating.[5]

    • Trituration: After concentrating the organic layer, the resulting oil can be "triturated." This involves adding a non-solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or n-heptane) and stirring or sonicating vigorously.[6] This can often induce crystallization and wash away oily impurities.

    • Purification: If crystallization fails, the crude oil can be purified using column chromatography on silica gel.[6]

Section 4: Key Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterStep 1: Hydrazide FormationStep 2: ChloroacetylationRationale
Key Reagents Methyl 3-methoxypropanoate, Hydrazine Hydrate3-methoxypropanoyl hydrazide, Chloroacetyl Chloride, TriethylamineStandard reactants for hydrazinolysis and N-acylation.
Stoichiometry Ester (1 eq), Hydrazine (3 eq)Hydrazide (1.1 eq), Acyl Chloride (1.0 eq), Base (1.1 eq)Excess hydrazine drives Step 1 to completion.[7] Excess hydrazide in Step 2 minimizes diacylation.[2]
Solvent EthanolDichloromethane (DCM) or Dioxane (dry)Ethanol is a good solvent for hydrazinolysis. Aprotic solvents are required for Step 2.
Temperature Reflux (approx. 78 °C)0-5 °C (during addition), then RTHeat is needed for Step 1. Low temperature in Step 2 is critical for selectivity.[2]
Reaction Time 12-24 hours2-4 hoursStep 1 is often slow. Step 2 is typically rapid upon addition.
Protocol 1: Synthesis of 3-methoxypropanoyl hydrazide
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-methoxypropanoate (1.0 eq) and ethanol (approx. 5 mL per gram of ester).

  • Begin stirring and add hydrazine monohydrate (3.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

  • After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.

Protocol 2: Optimized Synthesis of this compound
  • Under an inert atmosphere (N₂ or Ar), add 3-methoxypropanoyl hydrazide (1.1 eq) to a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Add dry dichloromethane (DCM) (approx. 10 mL per gram of hydrazide) followed by triethylamine (1.1 eq).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Dissolve chloroacetyl chloride (1.0 eq) in a small amount of dry DCM and add it to the addition funnel.

  • Add the chloroacetyl chloride solution dropwise to the cooled hydrazide solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor progress by TLC.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol or isopropanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry in a vacuum oven.[8]

References

  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4963. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 396-403. Retrieved from [Link]

  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140–142. Retrieved from [Link]

  • Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. Retrieved from [Link]

  • De Souza, A., et al. (2020). Continuous-flow synthesis of peptides via the acyl azide method. Reaction Chemistry & Engineering, 5(4), 737-742. Retrieved from [Link]

  • Patent US8110705B2. (2012). Processes for making hydrazides. Google Patents.
  • Gadhave, A. G., & D'Mello, P. M. (2016). Intramolecular Cyclization of N'-Chloroacetylindole Hydrazide. Indian Journal of Pharmaceutical Education and Research, 50(2), 253-256. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

  • Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the Validation of Elemental Analysis for C6H11ClN2O3 Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of quality, safety, and efficacy. For novel derivatives, such as those based on the C6H11ClN2O3 scaffold, elemental analysis serves as the fundamental confirmation of chemical identity and purity. This guide provides a comprehensive framework for the validation of elemental analysis methods, comparing key techniques and grounding protocols in the rigorous standards demanded by regulatory bodies.

Pillar 1: Foundational Principles of Method Validation

Before embarking on any experimental work, it is crucial to understand the "why" behind method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines to ensure that analytical methods are "fit for purpose".[1][3] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for the principles of analytical procedure validation.[1][4]

The core validation characteristics that must be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5][7] This is often determined through recovery studies.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6]

Pillar 2: A Comparative Analysis of Elemental Analysis Techniques

Choosing the right analytical technique is the first critical decision in the validation process. For a C6H11ClN2O3 derivative, we are interested in quantifying Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Oxygen (O). No single technique is optimal for all elements.

Technique Principle Strengths for C6H11ClN2O3 Weaknesses/Challenges
Combustion Analysis (CHN Analyzer) The sample is combusted at high temperatures in a stream of pure oxygen.[8][9] The resulting gases (CO2, H2O, N2) are separated and quantified by detectors like a thermal conductivity detector.[9][10][11]High precision and accuracy for C, H, and N determination. It is a well-established, cost-effective method for confirming the empirical formula.[8][9]Does not directly measure oxygen (often determined by difference or via a separate pyrolysis method). Halogen (Cl) analysis requires a different technique. Incomplete combustion can lead to inaccurate results.[10]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) A high-temperature plasma (~6,000 °C) ionizes the sample. The ions are then separated based on their mass-to-charge ratio by a mass spectrometer.[12]The gold standard for trace and ultra-trace elemental analysis, offering exceptional sensitivity.[12] It is highly suitable for the accurate quantification of chlorine.[13][14]Sample preparation can be complex, often requiring complete digestion of the organic matrix. Not suitable for C, H, N, and O determination. Potential for polyatomic interferences, especially for chlorine, which may require advanced techniques like tandem ICP-MS (ICP-MS/MS) for accurate results.[15]
X-Ray Fluorescence (XRF) The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting electronic transitions generate characteristic fluorescent X-rays, which are unique to each element.[16]A rapid, non-destructive technique that requires minimal sample preparation.[16][17] It is effective for screening and quantifying elements like chlorine.[16][18][19]Generally has lower sensitivity and precision compared to ICP-MS for trace-level quantification.[20] Matrix effects can influence the accuracy of the results.
Decision-Making Framework for Technique Selection

To assist in selecting the most appropriate analytical technique, the following decision tree can be utilized.

G start What is the primary analytical goal? goal1 Confirm Empirical Formula (C, H, N) start->goal1 goal2 Quantify Chlorine (Cl) Content start->goal2 goal3 Screen for Elemental Impurities start->goal3 tech1 Combustion Analysis (CHN) goal1->tech1 sub_goal2 High Sensitivity & Accuracy Required? goal2->sub_goal2 tech3 XRF goal3->tech3 tech2 ICP-MS sub_goal2->tech2 Yes sub_goal2->tech3 No (Screening)

Choosing the right analytical technique.

Pillar 3: A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for validating analytical methods for a hypothetical C6H11ClN2O3 derivative, referred to as "Compound X". The protocol integrates the use of Certified Reference Materials (CRMs) to ensure a self-validating system. CRMs are standards used to check the quality and metrological traceability of products and to validate analytical measurement methods.[21]

Part A: Validation of Combustion Analysis for C, H, and N

1. Materials and Reagents:

  • Certified Reference Material (CRM): Acetanilide (C8H9NO), traceable to a national metrology institute.[22]

  • Compound X: The C6H11ClN2O3 derivative to be tested.

  • High-purity oxygen and helium.

2. Experimental Protocol:

  • System Suitability and Calibration:

    • Perform a leak check and ensure stable baseline conditions.

    • Analyze the Acetanilide CRM (n=3) to calibrate the instrument. The theoretical values for Acetanilide are C=71.09%, H=6.71%, N=10.36%.

  • Specificity:

    • Analyze a sample of the placebo or matrix without Compound X to ensure no interfering peaks are present.

  • Linearity and Range:

    • Accurately weigh 5 different amounts of Compound X, covering a range from approximately 1 mg to 5 mg.

    • Analyze each sample and plot the detector response (area) versus the sample weight.

    • Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.999.

  • Accuracy:

    • Analyze a CRM with a matrix similar to Compound X, if available. In its absence, accuracy can be inferred from the linearity study and comparison to a second, independent method.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% of the certified value.

  • Precision (Repeatability):

    • Analyze six independent preparations of Compound X at the nominal concentration (e.g., 2 mg).

    • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Robustness:

    • Introduce small, deliberate variations to the method. For example:

      • Vary the combustion furnace temperature by ±5 °C.

      • Vary the helium carrier gas flow rate by ±2%.

    • Analyze samples under these modified conditions and compare the results to those obtained under normal conditions.

    • Acceptance Criterion: The results should not deviate significantly from the nominal values.

Part B: Validation of ICP-MS for Chlorine (Cl)

1. Materials and Reagents:

  • Certified Reference Material (CRM): A certified aqueous chloride standard (e.g., 1000 ppm Cl).

  • Compound X.

  • High-purity nitric acid and deionized water.

2. Experimental Protocol:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 50 mg of Compound X into a microwave digestion vessel.

    • Add 10 mL of nitric acid.

    • Perform microwave digestion using a validated temperature program to ensure complete decomposition of the organic matrix.

    • Dilute the digested sample to a final volume of 50 mL with deionized water.

  • System Suitability and Calibration:

    • Tune the ICP-MS to optimize sensitivity and minimize interferences on chlorine isotopes (³⁵Cl and ³⁷Cl).

    • Prepare a series of calibration standards from the CRM, typically ranging from 1 ppb to 100 ppb.

    • Acceptance Criterion: The calibration curve should have an R² ≥ 0.999.

  • Specificity:

    • Analyze a digested blank (nitric acid and water only) to ensure no chlorine contamination.

  • Accuracy (Spike Recovery):

    • Prepare a sample of Compound X as described in step 1.

    • Spike a separate, duplicate sample with a known amount of the chlorine CRM.

    • Calculate the percent recovery of the spiked amount.

    • Acceptance Criterion: Spike recovery should be within 90.0% to 110.0%.

  • Precision (Repeatability):

    • Prepare and analyze six independent samples of Compound X.

    • Acceptance Criterion: RSD should be ≤ 5.0%.

  • Limit of Quantitation (LOQ):

    • Determine the lowest concentration of chlorine that can be reliably quantified. This can be established by analyzing a series of low-concentration standards and determining the concentration at which the signal-to-noise ratio is at least 10.

Summary of Expected Validation Data
Validation Parameter Combustion Analysis (C, H, N) ICP-MS (Cl) ICH Q2(R1) Guideline
Linearity (R²) ≥ 0.999≥ 0.999Justification required
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%Varies by concentration
Precision (Repeatability RSD) ≤ 2.0%≤ 5.0%Varies by assay type
Range 1 - 5 mg1 - 100 ppbEstablished by linearity
LOQ N/A for this assay type~1 ppbTo be determined

Overall Validation Workflow

The entire validation process, from initial planning to the final report, follows a logical sequence to ensure all regulatory and scientific requirements are met.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Reporting Phase p1 Define Analytical Target Profile (ATP) p2 Select Appropriate Analytical Technique(s) p1->p2 p3 Draft Validation Protocol with Acceptance Criteria p2->p3 e1 Prepare Reagents & Certified Reference Materials p3->e1 e2 Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) e1->e2 e3 Document All Raw Data and Observations e2->e3 r1 Analyze Data & Compare Against Acceptance Criteria e3->r1 r2 Investigate Any Deviations or Out-of-Specification Results r1->r2 r3 Compile Final Validation Report r2->r3

A structured workflow for method validation.

Conclusion

Validating an elemental analysis method for a novel C6H11ClN2O3 derivative is a meticulous but essential process. It requires a deep understanding of the analytical techniques, a strategic approach to experimental design, and strict adherence to regulatory guidelines. By employing a multi-technique approach—leveraging the strengths of combustion analysis for core elements (C, H, N) and the high sensitivity of ICP-MS for halogens (Cl)—researchers can build a comprehensive and robust data package. This not only confirms the elemental integrity of the molecule but also establishes a foundation of trust and reliability for all subsequent stages of drug development.

References

  • Vertex AI Search. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
  • FDA. (n.d.).
  • Vertex AI Search. (2024, August 15). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.
  • FDA. (2024, March 6). Q2(R2)
  • FDA. (n.d.). Q2(R2)
  • PubMed. (2003, July). [Use of radionuclide x-ray fluorescence analysis in pharmacy practice--determination of levels of elements in pharmaceutic aids].
  • Malvern Panalytical. (2024, October 15). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals.
  • ProPharma. (2024, June 25).
  • ComplianceOnline. (n.d.). Validation of Analytical Methods According to the New FDA Guidance.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical X-ray Spectrometers.
  • Infinita Lab. (2025, August 26). All About Combustion Analysis.
  • Wikipedia. (n.d.). Combustion analysis.
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • ICH. (n.d.). Quality Guidelines.
  • Wikipedia. (n.d.).
  • FDA. (2021, December). Elemental Analysis Manual - Section 3.5 Version 3.0.
  • TSI. (n.d.). Combustion Analysis Basics.
  • chemeurope.com. (n.d.). Combustion analysis.
  • UC Homepages. (2016, September/October). Liebig and Combustion Analysis.
  • AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025, August 5).
  • LCGC. (2010, February 1).
  • Thermo Fisher Scientific. (n.d.). Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS.
  • Semantic Scholar. (2020). Determination of the total drug-related chlorine and bromine contents in human blood plasma using high performance liquid chromatography-tandem ICP-mass spectrometry (HPLC-ICP-MS/MS).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. (n.d.).
  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • PMC. (2018, February 23). Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • PNNL. (2025, January 29). Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas.
  • AZoNano. (2023, April 4).
  • Taylor & Francis Online. (n.d.). Total organic halogen (TOX)
  • PMC. (2023, November 2).

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A Senior Application Scientist's Guide to HPLC Retention Time Standards for Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical development and quality control, the accurate identification and quantification of hydrazide compounds by High-Performance Liquid Chromatography (HPLC) is paramount. The inherent polarity and potential instability of many hydrazides present unique chromatographic challenges. Establishing a robust and reproducible HPLC method necessitates the use of reliable retention time standards to ensure peak identification and method consistency over time and across different instruments and laboratories.

This guide provides an in-depth comparison of potential retention time standards for the analysis of hydrazide compounds. Moving beyond a simple listing of options, this document delves into the causality behind experimental choices, offering a framework for selecting the most appropriate standard for your specific application. We will explore the conversion of hydrazides to more chromatographically amenable hydrazones and compare the suitability of various stable, commercially available hydrazone derivatives as retention time markers.

The Challenge of Hydrazide Analysis and the Derivatization Solution

Hydrazide compounds, characterized by the R-NH-NH2 functional group, are often highly polar molecules. This polarity can lead to poor retention on commonly used reversed-phase HPLC columns, resulting in peaks that elute at or near the void volume, making accurate quantification and separation from other polar analytes difficult.

To overcome this, a widely adopted strategy is the derivatization of hydrazides into hydrazones. This is achieved by reacting the hydrazide with an aldehyde or ketone. The resulting hydrazone is typically more hydrophobic and possesses a stronger chromophore, enhancing both its retention on reversed-phase columns and its detectability by UV-Vis detectors. This pre-column derivatization not only improves the chromatography but also enhances the stability of the analyte.

Selecting an Appropriate Retention Time Standard: Key Considerations

An ideal retention time standard for hydrazide analysis, typically in its derivatized hydrazone form, should exhibit the following characteristics:

  • Stability: The standard should be chemically stable in its solid form and in the solution used for analysis, resisting degradation under typical laboratory conditions.

  • Commercial Availability: Ready availability as a high-purity analytical standard or certified reference material (CRM) is crucial for ensuring consistency and traceability.

  • Chromatographic Behavior: The standard should have a retention time that is distinct from the analytes of interest and elutes within a reasonable timeframe under the chosen HPLC conditions. Its peak shape should be symmetrical and reproducible.

  • Inertness: The standard should not interact with the analytes or the sample matrix.

  • Solubility: It should be readily soluble in common HPLC mobile phase constituents.

Below is a comparative analysis of promising candidates for use as retention time standards in the HPLC analysis of hydrazide-derived hydrazones.

Comparison of Potential Hydrazone Retention Time Standards

Standard CandidateParent Hydrazide/Derivatizing AgentKey Properties & Chromatographic BehaviorCommercial Availability
Benzophenone Hydrazone Hydrazine + BenzophenoneHigh Stability: Thermally stable up to 250 °C and stable under both acidic and basic conditions.[1] Good Retention: Being a larger, non-polar molecule, it is well-retained on reversed-phase columns. Its retention can be tuned by adjusting the mobile phase composition.[2] Solubility: Soluble in organic solvents like ethanol, methanol, and acetone.[1] Insoluble in water.[3]Readily available from various chemical suppliers as a solid.[3][4] Availability as a certified reference material should be verified with specific vendors.
Salicylaldehyde Hydrazones Hydrazine/Substituted Hydrazide + SalicylaldehydeModerate Stability: Generally stable, with stability influenced by substituents.[5] The formation of an intramolecular hydrogen bond can enhance stability. Tunable Retention: The retention time can be modified by the choice of the parent hydrazide, allowing for a standard with a retention time close to the analyte of interest.Salicylaldehyde is readily available. Specific pre-synthesized salicylaldehyde hydrazones may be available from chemical suppliers, or can be synthesized in the lab.[6]
2,4-Dinitrophenylhydrazones (DNPH Derivatives) Hydrazine/Substituted Hydrazide + 2,4-DinitrophenylhydrazineHigh UV Response: The dinitrophenyl group provides a strong chromophore, making these derivatives easily detectable at higher wavelengths (around 360 nm), away from many potential interferences.[7] Good Separation: A wide range of DNPH-derivatized aldehyde and ketone standards are commercially available, allowing for the selection of a standard with an appropriate retention time.[8]A variety of aldehyde- and ketone-DNPH derivatives are commercially available as certified reference materials and analytical standards from suppliers like Sigma-Aldrich.[8]
Isonicotinic Acid Hydrazide (Isoniazid) Derivatives Isonicotinic Acid Hydrazide + Aldehyde/KetoneRelevant to Pharmaceutical Analysis: Isoniazid is a well-known pharmaceutical compound.[9][10][11] Its derivatives can be particularly relevant as standards in the analysis of pharmaceutical hydrazides. Stability: The stability of the resulting hydrazone is dependent on the derivatizing agent used. For example, pyridoxal isonicotinoyl hydrazone has been studied for its stability in aqueous media.[12]Isonicotinic acid hydrazide is widely available.[9][10][13] Specific derivatives may need to be synthesized.

Experimental Protocol: Preparation and Use of a Benzophenone Hydrazone Retention Time Standard

This protocol outlines the preparation of a stock solution of benzophenone hydrazone and its use as an external retention time standard.

Materials:

  • Benzophenone hydrazone (analytical standard grade)

  • HPLC-grade methanol[14]

  • HPLC-grade acetonitrile[14]

  • HPLC-grade water[14]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Preparation of the Stock Standard Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of benzophenone hydrazone into a 100 mL volumetric flask. b. Dissolve the solid in approximately 50 mL of methanol by swirling or brief sonication. c. Once fully dissolved, bring the solution to volume with methanol and mix thoroughly. This is your stock solution.

  • Preparation of the Working Standard Solution (e.g., 10 µg/mL): a. Pipette 10 mL of the stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the initial mobile phase composition of your HPLC method (e.g., 50:50 acetonitrile:water) and mix thoroughly.

  • HPLC Analysis: a. Equilibrate the HPLC system with your chosen mobile phase. A common starting point for reversed-phase chromatography of hydrazones is a gradient of acetonitrile and water. b. Inject a blank (mobile phase) to ensure a clean baseline. c. Inject the working standard solution and record the chromatogram. d. The retention time of the benzophenone hydrazone peak will serve as your reference point for the analytical run.

Causality Behind Experimental Choices:

  • Choice of Solvent: Methanol is a good initial solvent for benzophenone hydrazone due to its polarity and ability to dissolve the compound.[1] The working standard is diluted in the mobile phase to ensure compatibility with the HPLC system and to avoid peak distortion.

  • Use of Volumetric Glassware: Class A volumetric flasks and calibrated pipettes are used to ensure the accuracy of the standard concentration, which is critical for quantitative analysis, although for retention time standard purposes alone, the exact concentration is less critical than its reproducibility.

  • External Standard Approach: In this protocol, benzophenone hydrazone is used as an external standard. This means it is run in a separate injection to verify the system's performance and to confirm the retention time window for the analytes of interest. For quantitative analysis, an internal standard approach, where a known amount of the standard is added to every sample and calibrator, is often preferred to correct for variations in sample preparation and injection volume.

Visualization of the Standard Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate HPLC retention time standard for hydrazide analysis.

G cluster_0 A Start: Need for HPLC Retention Time Standard for Hydrazide Analysis B Is the Hydrazide Analyte Amenable to Direct Analysis? A->B C Yes B->C D No (Poor Retention, Instability) B->D E Proceed with Direct Analysis (May not require a hydrazone standard) C->E F Derivatize Hydrazide to Hydrazone D->F G Select a Suitable Derivatizing Agent F->G H Identify Potential Hydrazone Standard Candidates G->H I Evaluate Candidates Based on: - Stability - Commercial Availability (as standard) - Chromatographic Behavior - Inertness - Solubility H->I J Select Optimal Hydrazone Standard I->J K Develop and Validate HPLC Method with the Selected Standard J->K L Routine Analysis K->L

Caption: Workflow for Selecting a Hydrazone Retention Time Standard.

Trustworthiness: A Self-Validating System

The reliability of any analytical method hinges on its ability to produce consistent and accurate results. The use of a well-characterized retention time standard is a cornerstone of a self-validating HPLC system. By regularly injecting the standard, you can:

  • Monitor System Performance: Shifts in the retention time of the standard can indicate problems with the mobile phase composition, flow rate, column temperature, or column integrity.

  • Ensure Peak Identification: In complex chromatograms, the retention time of the standard provides a fixed reference point, increasing confidence in the identification of analyte peaks, especially when using relative retention times.

  • Facilitate Method Transfer: When transferring a method between different HPLC systems or laboratories, the retention time standard serves as a crucial benchmark to ensure that the method is performing consistently across all sites.

Conclusion

The selection of an appropriate retention time standard is a critical step in the development of robust and reliable HPLC methods for the analysis of hydrazide compounds. While direct analysis of some hydrazides is possible, derivatization to form more stable and chromatographically amenable hydrazones is a common and effective strategy. Stable, commercially available hydrazone derivatives, such as benzophenone hydrazone and various 2,4-dinitrophenylhydrazones, offer excellent choices for retention time standards. By carefully considering the stability, commercial availability, and chromatographic properties of potential candidates, researchers can select a standard that will ensure the accuracy and reproducibility of their analytical results, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Benzophenone Hydrazone: An Overview of the Properties, Applications, and Production. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Gong, B., Levine, R. L., & Stadtman, E. R. (1998). High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection. Analytical Biochemistry, 261(1), 78–85. Retrieved from [Link]

  • Schleicher, O., Hussain, S., & Spiteller, P. (2009). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their diastereomers by HPLC. Journal of Chromatography B, 877(25), 2639–2646. Retrieved from [Link]

  • Isonicotinic Acid Hydrazide 98.0%(HPLC). (n.d.). PureSynth. Retrieved from [Link]

  • Benzophenone Analyzed with HPLC - AppNote. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

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